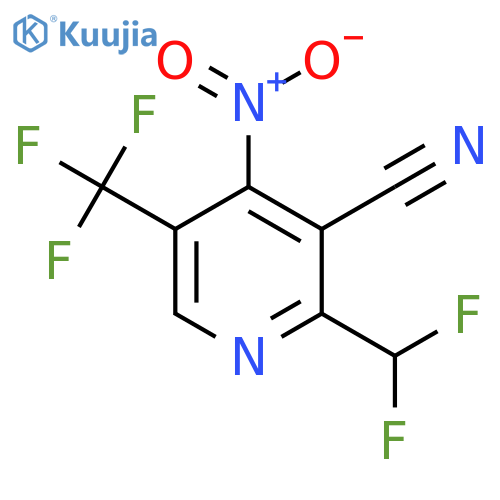Cas no 1805520-65-3 (3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine)

1805520-65-3 structure
商品名:3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine
CAS番号:1805520-65-3
MF:C8H2F5N3O2
メガワット:267.11239862442
CID:4876997
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H2F5N3O2/c9-7(10)5-3(1-14)6(16(17)18)4(2-15-5)8(11,12)13/h2,7H
- InChIKey: FHCYYCSVWXKUKB-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(F)F)C(C#N)=C1[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 371
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 82.5
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041228-1g |
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine |
1805520-65-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
1805520-65-3 (3-Cyano-2-(difluoromethyl)-4-nitro-5-(trifluoromethyl)pyridine) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 81216-14-0(7-bromohept-1-yne)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
